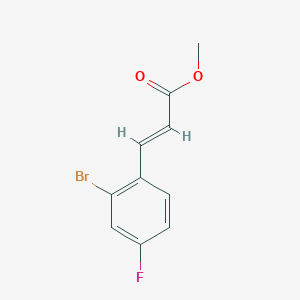

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Description

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by a bromo and fluoro substituent on the aromatic ring. Its (E)-stereochemistry ensures planar geometry, favoring conjugation between the acrylate double bond and the aromatic system, which enhances stability and influences reactivity. Such compounds are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electrophilic acrylate moiety and halogenated aromatic systems, which facilitate cross-coupling reactions and bioactivity .

Propriétés

IUPAC Name |

methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCTXBLIHSYOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740482 | |

| Record name | Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246851-47-7, 404575-30-0 | |

| Record name | Methyl 3-(2-bromo-4-fluorophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246851-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-bromo-4-fluorobenzaldehyde+methyl acrylateK2CO3,DMF(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids and other oxidized products.

Applications De Recherche Scientifique

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Potential use in the development of new materials with specific properties.

Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

Chemical Biology: Utilized in the study of biochemical pathways and interactions.

Mécanisme D'action

The mechanism of action of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

A comparative analysis of key analogues is presented below:

Key Observations :

- Halogen Positioning : The 2-bromo-4-fluoro substitution in the target compound may sterically hinder certain reactions compared to para-substituted analogues (e.g., 4-bromo derivatives in ), but it enhances regioselectivity in electrophilic substitutions.

- Ester Group Influence : Methyl esters (target compound, ) generally exhibit lower hydrolysis rates than ethyl esters (e.g., 6c ), favoring stability in acidic environments.

- Functional Groups : The trifluoromethyl group in drastically alters electronic properties, increasing reactivity toward nucleophiles, whereas the methyl group in improves bioavailability.

Crystallographic and Computational Insights

- Crystal Packing: Analogues such as (E)-Methyl 3-(4-bromophenyl)acrylate adopt monoclinic systems (space group P2₁/c), with intermolecular C–H···O interactions stabilizing the lattice. The target compound likely exhibits similar packing, though fluorine’s electronegativity may introduce C–F···H–C interactions.

- DFT Studies : For triazole-containing derivatives , computational models reveal charge distribution favoring nucleophilic attack at the acrylate β-position, a trend expected to persist in the target compound.

Activité Biologique

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and chemical biology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrF O

- Molecular Weight : Approximately 259.07 g/mol

- Appearance : Colorless to pale yellow liquid with a characteristic odor

- Reactivity : Sensitive to light and air, necessitating careful storage conditions

The compound features a phenyl ring substituted with both bromine and fluorine atoms, which significantly influences its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : Its structural characteristics may allow it to modulate receptor functions, impacting signaling pathways that are crucial for cellular responses.

Biological Activities

Research has highlighted several key areas where this compound exhibits promising biological activities:

Antimicrobial Activity

Studies indicate that this compound demonstrates significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth, which positions it as a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has shown potential anticancer effects in vitro against several cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC Value | Mechanism |

|---|---|---|---|

| MCF-7 | 15 µM | Apoptosis induction | |

| HeLa | 8 µM | Cell cycle arrest | |

| A549 | 12 µM | Inhibition of proliferation |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial properties . -

Anticancer Investigation :

In another investigation, the compound was tested on various cancer cell lines including breast (MCF-7) and lung (A549) cancers. The findings demonstrated that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via esterification of the corresponding acrylic acid derivative. For example, (E)-3-arylacrylates are often prepared by condensation of aldehydes with methyl acrylate under basic conditions. Optimization involves:

- Regioselectivity control : Use of DBU (1,8-diazabicycloundec-7-ene) as a base to promote selective β-elimination, as demonstrated in the synthesis of paramagnetic caffeic acid esters (60–71% yield) .

- Deprotection : For intermediates with acetyl-protected hydroxyl groups, deprotection can be achieved using K₂CO₃ in a CH₂Cl₂/MeOH mixture (3:1 v/v) .

- Stereochemical purity : Monitor reaction progress via HPLC or TLC to ensure retention of the (E)-configuration.

Q. How can the stereochemistry and molecular structure of this compound be confirmed experimentally?

Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, similar acrylate derivatives (e.g., (E)-methyl 3-(4-ethylphenyl)acrylate) have been resolved using SHELX software for structure refinement .

- Spectroscopy : Compare NMR data (¹H and ¹³C) with computed spectra. The (E)-configuration typically shows a coupling constant J = 12–16 Hz for trans-vinylic protons .

Q. What analytical techniques are critical for characterizing impurities or byproducts in the synthesis?

Answer:

- LC-MS : Identifies low-abundance impurities via mass fragmentation patterns.

- DSC/TGA : Detects thermal degradation products. For example, esters like methyl caffeate degrade above 200°C, forming phenolic byproducts .

- HPLC-DAD : Quantifies isomeric impurities using UV-Vis profiles specific to the (E)-configuration .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structure refinement?

Answer:

- Software tools : Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters via least-squares minimization . For macromolecules, SHELXPRO provides an interface for high-resolution data .

- Validation : Cross-check with PLATON or Mercury to identify overfitting. For example, the ORTEP-III GUI allows visualization of thermal ellipsoids to assess data quality .

- Twinned data : Apply the TWIN/BASF commands in SHELXL for twinned crystals, as used in resolving complex acrylate derivatives .

Q. What computational methods are suitable for predicting the reactivity or bioactivity of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., α,β-unsaturated ester reactivity) .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., antioxidant enzymes like SOD). Paramagnetic analogs (e.g., compound 17 in ) can guide redox-activity studies.

- QSAR modeling : Correlate substituent effects (e.g., bromo/fluoro groups) with bioactivity using datasets from analogs like methyl 3,4-dimethoxycinnamate .

Q. How can conflicting spectroscopic and crystallographic data on molecular conformation be reconciled?

Answer:

- Dynamic effects : NMR captures time-averaged conformations, while SCXRD provides static snapshots. For example, solution-phase rotamers of methyl 3-(3,4-dihydroxyphenyl)acrylate may differ from the solid-state (E)-configuration .

- Variable-temperature NMR : Identify conformational flexibility by observing signal splitting at low temperatures .

- Synchrotron data : High-resolution SCXRD (λ < 1 Å) reduces thermal motion artifacts, as applied in studies of ethyl 3-(2,4-difluorophenoxy)acrylates .

Q. What strategies are effective for evaluating the compound’s biological activity in academic research?

Answer:

- Antioxidant assays :

- Cytotoxicity screening :

Q. How can regioselectivity challenges in modifying the aryl group (e.g., bromo/fluoro substitution) be addressed?

Answer:

- Directing groups : Introduce methoxy or acetoxy groups at specific positions to guide electrophilic substitution .

- Metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install bromo/fluoro substituents post-esterification .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of fluoride ions in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.